molecular formula C26H22ClNO6S B14957831 (6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

Cat. No.: B14957831
M. Wt: 512.0 g/mol
InChI Key: NAPRIJSAKMXTEN-QFIPXVFZSA-N
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Description

The compound “(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate” is a complex organic molecule that belongs to the class of chromenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include 6-chloro-4-methyl-2-oxochromene and (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the chromenone moiety to its corresponding quinone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation or alkylation at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and sulfonylamino acids. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable molecule for further research and development.

Properties

Molecular Formula

C26H22ClNO6S

Molecular Weight

512.0 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C26H22ClNO6S/c1-16-8-10-19(11-9-16)35(31,32)28-22(13-18-6-4-3-5-7-18)26(30)34-24-15-23-20(14-21(24)27)17(2)12-25(29)33-23/h3-12,14-15,22,28H,13H2,1-2H3/t22-/m0/s1

InChI Key

NAPRIJSAKMXTEN-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=CC(=O)OC4=C3)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=CC(=O)OC4=C3)C)Cl

Origin of Product

United States

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